molecular formula C10H15NO5 B107550 N-Boc-4-oxo-L-proline CAS No. 84348-37-8

N-Boc-4-oxo-L-proline

Cat. No.: B107550
CAS No.: 84348-37-8
M. Wt: 229.23 g/mol
InChI Key: CKYGSXRXTIKGAJ-ZETCQYMHSA-N
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Description

N-Boc-4-oxo-L-proline, also known as (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a derivative of proline. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a keto group at the fourth position of the pyrrolidine ring. It is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Scientific Research Applications

N-Boc-4-oxo-L-proline is extensively used in scientific research due to its versatility:

Safety and Hazards

N-Boc-4-oxo-L-proline is harmful if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, avoid dust formation, and ensure adequate ventilation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-4-oxo-L-proline can be synthesized from Boc-protected hydroxyproline. The typical synthetic route involves the oxidation of Boc-protected hydroxyproline using trichloroisocyanuric acid and 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (TEMPO) in ethyl acetate. The reaction is carried out at low temperatures (-5°C to 10°C) and then warmed to room temperature (25°C to 30°C) to complete the oxidation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N-Boc-4-oxo-L-proline undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Deprotected proline derivatives.

Comparison with Similar Compounds

    N-Boc-4-hydroxy-L-proline: Similar structure but with a hydroxy group instead of a keto group.

    N-Boc-4,4-difluoro-L-proline: Contains difluoro groups at the fourth position.

    N-Boc-4-azido-L-proline: Contains an azido group at the fourth position .

Uniqueness: N-Boc-4-oxo-L-proline is unique due to the presence of both the Boc protecting group and the keto group, which allows it to undergo a wide range of chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of peptide synthesis.

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYGSXRXTIKGAJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469135
Record name N-Boc-4-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84348-37-8
Record name 1-(1,1-Dimethylethyl) (2S)-4-oxo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84348-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084348378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Boc-4-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-Boc-4-oxo-L-proline in organic chemistry?

A1: this compound serves as a crucial starting material for synthesizing various modified proline derivatives. Its value lies in the reactive 4-oxo group, which can be readily transformed into different functional groups. This versatility makes it a valuable building block in synthesizing various biologically active compounds, including pharmaceuticals and peptidomimetics.

Q2: What are the key steps in synthesizing N-Boc-cis-4-trifluoromethyl-L-proline and N-Boc-cis-4-difluoromethyl-L-proline from this compound?

A2: Both compounds are synthesized from this compound (4), with distinct key steps:

  • For N-Boc-cis-4-trifluoromethyl-L-proline (7): The key step involves reacting this compound (4) with trifluoromethyltrimethylsilane (Me3SiCF3) [, ].
  • For N-Boc-cis-4-difluoromethyl-L-proline (9): The crucial step is the conversion of the carbonyl group in this compound (4) into a difluoromethylene group [, ].

Q3: What are the advantages of the synthetic methods described in the research for these proline derivatives?

A: The research highlights a short and efficient synthetic route for both N-Boc-cis-4-trifluoromethyl-L-proline (7) and N-Boc-cis-4-difluoromethyl-L-proline (9) [, ]. The use of readily available starting materials and straightforward reaction conditions contributes to the methods' practicality. Additionally, the diastereomeric purity achieved in the final products is crucial for their potential applications in various fields.

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